molecular formula C9H10O4S B8635819 [2-(Thiophen-3-yl)ethyl]propanedioic acid CAS No. 19995-16-5

[2-(Thiophen-3-yl)ethyl]propanedioic acid

Cat. No.: B8635819
CAS No.: 19995-16-5
M. Wt: 214.24 g/mol
InChI Key: ZJPFZVFMLZINMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(Thiophen-3-yl)ethyl]propanedioic acid is a useful research compound. Its molecular formula is C9H10O4S and its molecular weight is 214.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

19995-16-5

Molecular Formula

C9H10O4S

Molecular Weight

214.24 g/mol

IUPAC Name

2-(2-thiophen-3-ylethyl)propanedioic acid

InChI

InChI=1S/C9H10O4S/c10-8(11)7(9(12)13)2-1-6-3-4-14-5-6/h3-5,7H,1-2H2,(H,10,11)(H,12,13)

InChI Key

ZJPFZVFMLZINMP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CCC(C(=O)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 1.4 g (24.96 mmol) of potassium hydroxide in 7.0 ml of 50% ethanol in water, was added the above diester (765 mg, 2.83 mmol) prepared in Example 6. The resulting reaction was allowed to stir at room temperature for two hr, followed by overnight reflux. The resulting mixture was poured into ice-10% HCl, followed by three ether extractions. The combined organic layer was dired with Na2SO4 and evaporated to afford a white solid in 90% which was recrystallized from chloroform-hexane to produce colorless needles. Mp, 118°-119° C.; nmr (DMSO/d6, δ rel TMS) 12.60br s, 2H; 7.53-6.80m, 3H; 3.20t, 1H; 2.60t, 2H; 1.99q, 2H. Ir (KBr, ν cm-1) 2900w, 1710s, 1410w, 1260w, 925w, 780s. El. Anal. Calcd. for C9H10O4S: C, 56.45; H, 5.92; S, 18.83. Found: C, 56.39; H, 5.92; S, 18.67.
[Compound]
Name
1260w
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
925w
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
780s
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.4 g
Type
reactant
Reaction Step Four
Name
diester
Quantity
765 mg
Type
reactant
Reaction Step Four
Quantity
7 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
3.20t
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
2.60t
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
1.99q
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
2900w
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
1710s
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
1410w
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Synthesis routes and methods II

Procedure details

To a stirred solution of 1.4 g (24.96 mmol) of potassium hydroxide in 7.0 ml of 50% ethanol in water, was added the above diester (765 mg, 2.83 mmol) prepared in Example 6. The resulting reaction was allowed to stir at room temperature for two hr, followed by overnight reflux. The resulting mixture was poured into ice-10% HCl, followed by three ether extractions. The combined organic layer was dired with Na2SO4 and evaporated to afford a white solid in 90% which was recrystallized from chloroform-hexane to produce colorless needles. Mp, 118°-119° C.; nmr (DMSO/d6, δ rel TMS) 12.60br s, 2H; 7.53-6.80m, 3H; 3.20t, 1H; 2.60t, 2H; 1.99q, 2H. Ir (KBr, ν cm-1) 2900w, 1710s, 1410w, 1260w, 925w, 780s. El. Anal. Calcd. for C9 H10O4S: C, 56.45; H, 5.92; S, 18.83. Found: C, 56.39; H, 5.92; S, 18.67.
[Compound]
Name
1260w
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
925w
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
780s
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
C9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.4 g
Type
reactant
Reaction Step Five
Name
diester
Quantity
765 mg
Type
reactant
Reaction Step Five
Quantity
7 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
3.20t
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
2.60t
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
1.99q
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
2900w
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
1710s
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
1410w
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Synthesis routes and methods III

Procedure details

To a stirred solution of 1.4 g (24.96 mmol) of potassium hydroxide in 7.0 ml of 50% ethanol in water, was added the above diester (765 mg, 2.83 mmol) prepared in Example 6. The resulting reaction was allowed to stir at room temperature for two hr, followed by overnight reflux. The resulting mixture was poured into ice-10% HCl, followed by three ether extractions. The combined organic layer was dired with Na2SO4 and evaporated to afford a white solid in 90% which was recrystallized from chloroform-hexane to produce colorless needles. Mp, 118°-119° C.; nmr (DMSO/d6, δ rel TMS) 12.60 br s, 2 H; 7.53-6.80 m, 3 H; 3.20 t, 1 H; 2.60 t, 2 H; 1.99 q, 2 H. Ir (KBr, v, cm-1) 2900 w, 1710 s, 1410 w, 1260 w, 925 w, 780 s. El. Anal. Calcd. for C9H10O4S: C, 56.45; H, 5.92; S, 18.83. Found: C, 56.39; H, 5.92; S, 18.67.
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
diester
Quantity
765 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.